Cas no 2758006-20-9 (2-(bromomethyl)-5-oxaspiro3.5nonane, Mixture of diastereomers)

2-(bromomethyl)-5-oxaspiro3.5nonane, Mixture of diastereomers 化学的及び物理的性質
名前と識別子
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- 2758006-20-9
- 2-(bromomethyl)-5-oxaspiro[3.5]nonane
- EN300-33038465
- 2-(bromomethyl)-5-oxaspiro3.5nonane, Mixture of diastereomers
-
- MDL: MFCD34600836
- インチ: 1S/C9H15BrO/c10-7-8-5-9(6-8)3-1-2-4-11-9/h8H,1-7H2
- InChIKey: FRKQRIWKMGEQBB-UHFFFAOYSA-N
- ほほえんだ: BrCC1CC2(CCCCO2)C1
計算された属性
- せいみつぶんしりょう: 218.03063g/mol
- どういたいしつりょう: 218.03063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
2-(bromomethyl)-5-oxaspiro3.5nonane, Mixture of diastereomers 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33038465-5.0g |
2-(bromomethyl)-5-oxaspiro[3.5]nonane |
2758006-20-9 | 95.0% | 5.0g |
$2816.0 | 2025-03-18 | |
Enamine | EN300-33038465-0.1g |
2-(bromomethyl)-5-oxaspiro[3.5]nonane |
2758006-20-9 | 95.0% | 0.1g |
$337.0 | 2025-03-18 | |
Enamine | EN300-33038465-0.25g |
2-(bromomethyl)-5-oxaspiro[3.5]nonane |
2758006-20-9 | 95.0% | 0.25g |
$481.0 | 2025-03-18 | |
Enamine | EN300-33038465-1.0g |
2-(bromomethyl)-5-oxaspiro[3.5]nonane |
2758006-20-9 | 95.0% | 1.0g |
$971.0 | 2025-03-18 | |
Aaron | AR028FHD-2.5g |
2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers |
2758006-20-9 | 95% | 2.5g |
$2642.00 | 2025-02-16 | |
1PlusChem | 1P028F91-100mg |
2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers |
2758006-20-9 | 95% | 100mg |
$479.00 | 2024-05-07 | |
1PlusChem | 1P028F91-250mg |
2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers |
2758006-20-9 | 95% | 250mg |
$657.00 | 2024-05-07 | |
1PlusChem | 1P028F91-500mg |
2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers |
2758006-20-9 | 95% | 500mg |
$999.00 | 2024-05-07 | |
Aaron | AR028FHD-5g |
2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers |
2758006-20-9 | 95% | 5g |
$3897.00 | 2023-12-15 | |
1PlusChem | 1P028F91-5g |
2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers |
2758006-20-9 | 95% | 5g |
$3543.00 | 2024-05-07 |
2-(bromomethyl)-5-oxaspiro3.5nonane, Mixture of diastereomers 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
2-(bromomethyl)-5-oxaspiro3.5nonane, Mixture of diastereomersに関する追加情報
Comprehensive Overview of 2-(Bromomethyl)-5-oxaspiro[3.5]nonane (CAS No. 2758006-20-9) and Its Diastereomeric Mixture
The compound 2-(bromomethyl)-5-oxaspiro[3.5]nonane, identified by its CAS No. 2758006-20-9, is a spirocyclic organic molecule featuring a unique bromomethyl functional group. This compound exists as a mixture of diastereomers, making it a versatile intermediate in synthetic chemistry. Its structural complexity and reactivity have garnered significant attention in pharmaceutical and material science research, particularly in the development of novel spirocyclic scaffolds for drug discovery.
In recent years, the demand for spirocyclic compounds has surged due to their three-dimensional rigidity and ability to modulate biological targets. The 5-oxaspiro[3.5]nonane core of this compound is particularly noteworthy, as it combines the stability of an ether linkage with the conformational flexibility of a spiro junction. Researchers are increasingly exploring its potential in designing next-generation therapeutics, especially for central nervous system (CNS) disorders and anti-inflammatory applications.
The bromomethyl group in this compound serves as a reactive handle for further functionalization, enabling the synthesis of diverse derivatives. This property aligns with the growing trend of click chemistry and late-stage diversification strategies in medicinal chemistry. Laboratories worldwide are investigating its utility in constructing complex molecular architectures, often leveraging its diastereomeric mixture to access stereochemical diversity.
From an industrial perspective, the scalability of 2-(bromomethyl)-5-oxaspiro[3.5]nonane synthesis is a critical consideration. Recent advancements in flow chemistry and catalytic bromination have improved its production efficiency, addressing key challenges in green chemistry and atom economy. These developments resonate with the global push toward sustainable chemical manufacturing.
Analytical characterization of the diastereomeric mixture requires sophisticated techniques such as chiral HPLC and NMR spectroscopy. The compound's stereochemical complexity makes it an interesting case study for computational chemistry applications, where researchers employ molecular modeling to predict its behavior in synthetic pathways.
In material science, the spiro[3.5]nonane framework has shown promise in designing high-performance polymers with exceptional thermal stability. The incorporation of the bromomethyl moiety allows for crosslinking reactions, enabling the creation of tailored polymeric networks for specialized applications.
The pharmaceutical industry's focus on three-dimensional molecular structures has further elevated interest in this compound. Its spirocyclic nature often leads to improved pharmacokinetic properties compared to flat aromatic systems, addressing contemporary challenges in drug bioavailability optimization.
Recent patent literature reveals growing intellectual property activity surrounding 5-oxaspiro[3.5]nonane derivatives, particularly in the areas of kinase inhibitors and GPCR modulators. This trend underscores the compound's relevance in current drug discovery paradigms.
From a safety perspective, proper handling of brominated compounds requires adherence to standard laboratory protocols. While not classified as hazardous under normal conditions, appropriate personal protective equipment should always be used when working with this material.
The future research directions for 2-(bromomethyl)-5-oxaspiro[3.5]nonane likely include exploration of its asymmetric synthesis and applications in bioconjugation chemistry. Its unique structural features position it as a valuable building block in the ongoing evolution of molecular design strategies.
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